4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid
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Overview
Description
4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is a complex organic compound that features a thiazolidine ring, a fluorophenyl group, and a benzoic acid moiety
Mechanism of Action
Target of Action
The primary target of 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is Histone Deacetylase-3 (HDAC3) . HDAC3 is a member of the class-I histone deacetylases, which are zinc-dependent enzymes that catalyze the removal of acetyl groups from histone lysine residues . These enzymes play a crucial role in the regulation of gene expression and cell proliferation .
Mode of Action
The compound interacts with HDAC3 by binding to it with a KD value of 400 µM . This interaction is designed to selectively degrade HDAC3 .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving HDAC3. HDAC3 is involved in the regulation of gene expression and cell proliferation . Dysregulation of HDAC3’s epigenetic activity has been implicated in a wide range of diseases, including cancer .
Result of Action
Given its target, hdac3, it can be inferred that the compound’s action could potentially alter gene expression and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.
Coupling with Benzoic Acid: The final step involves coupling the thiazolidine derivative with benzoic acid, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)benzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 4-[({2-[(4-Fluorophenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid
Uniqueness
4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. This ring structure, combined with the fluorophenyl and benzoic acid moieties, allows for a wide range of chemical modifications and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
4-[[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O4S/c17-10-3-7-12(8-4-10)19-14(20)13(24-16(19)23)18-11-5-1-9(2-6-11)15(21)22/h1-8,13,18H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKOSKQOSSSTDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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